4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
(4-ethenylphenyl)methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-4-16-6-8-18(9-7-16)14-26-21(25)20-15(3)24(23-22-20)19-12-10-17(5-2)11-13-19/h4,6-13H,1,5,14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOTYQPYEBMXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is 4-ethylphenyl azide, and the alkyne precursor is 4-vinylbenzyl acetylene.
Carboxylation: The triazole ring is then carboxylated using a suitable carboxylating agent such as carbon dioxide or a carboxylic acid derivative.
Esterification: The final step involves esterification of the carboxylated triazole with 4-vinylbenzyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The vinyl group in the compound can undergo oxidation to form epoxides or diols.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) or hydrohalic acids (HCl, HBr).
Major Products
Epoxides: and from oxidation.
Dihydrotriazoles: from reduction.
Haloalkanes: from substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate would depend on its specific application. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or interacting with biological receptors. The vinylbenzyl and ethylphenyl groups may enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related triazole derivatives, emphasizing substituent effects, synthesis, and applications.
Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility : Ethyl esters (e.g., ) are more lipophilic than vinylbenzyl derivatives, which may exhibit intermediate polarity due to the aromatic vinyl group.
- Thermal Stability : Halogenated analogs (e.g., fluorophenyl derivatives) show high melting points (>180°C) due to strong intermolecular interactions . The target compound’s stability may be lower due to less polar substituents.
Biological Activity
The compound 4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate belongs to the class of triazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through several methods involving the reaction of vinylbenzyl halides with triazole derivatives under specific conditions. The synthesis typically yields high purity and stability, making it suitable for biological evaluations.
Biological Activity Overview
Triazole derivatives have been reported to exhibit a range of biological activities including:
- Antimicrobial Activity : Triazoles are known for their antifungal properties, particularly against Candida species and Aspergillus species. The mechanism often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.
- Anticancer Activity : Some triazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that certain triazoles can induce apoptosis in melanoma cells by disrupting cell cycle progression and reducing melanin production .
- Anti-inflammatory Effects : Triazoles may also possess anti-inflammatory properties, potentially through the modulation of cytokine release and reduction of oxidative stress.
Anticancer Properties
A notable study investigated the effects of a similar triazole derivative on human melanoma cells. The compound demonstrated selective cytotoxicity with a significant reduction in cell viability compared to normal cells. The mechanism was linked to S-phase cell cycle arrest and decreased melanin synthesis .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B9 | VMM917 | 10.5 | Apoptosis induction |
| 4-Vinylbenzyl Triazole | Various Cancer Lines | TBD | Cell cycle arrest |
Antimicrobial Activity
Research has shown that triazole compounds exhibit potent antifungal activity. For example, derivatives similar to 4-vinylbenzyl triazoles were tested against various fungal strains, showing effective inhibition at low concentrations.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Aspergillus niger | 1.0 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles often inhibit specific enzymes involved in critical metabolic pathways.
- Interference with Nucleic Acid Synthesis : Some studies suggest that triazoles can bind to DNA or RNA structures, disrupting replication and transcription processes.
Q & A
Q. What are the established synthetic routes for 4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and what are the critical reaction conditions?
The synthesis typically involves a multi-step protocol:
Triazole core formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions under reflux with substituted benzaldehydes .
Carboxylate esterification : Reaction of the triazole-4-carboxylic acid intermediate with 4-vinylbenzyl bromide in the presence of a base (e.g., NaOH) in ethanol or DMF .
Purification : Recrystallization from polar aprotic solvents like dimethylformamide (DMF) to achieve high purity .
Q. Key conditions :
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- X-ray diffraction (XRD) : Resolve the triazole ring geometry, substituent orientation, and intermolecular interactions. For example, sodium-coordinated analogs show dihedral angles of 50.2° between aromatic groups .
- NMR : Confirm substituent positions (e.g., methyl at C5, vinylbenzyl at C4) via H and C chemical shifts.
- FT-IR : Validate carboxylate ester formation (C=O stretch ~1700 cm) and triazole ring vibrations (~1450 cm) .
Example XRD parameters (from analogous structures):
| Parameter | Value |
|---|---|
| Space group | (monoclinic) |
| 11.6462 Å, 6.3754 Å, 14.7003 Å | |
| 92.711° | |
| Coordination | Na bonded to N and O atoms |
Q. What protocols ensure high-purity recrystallization of this compound?
- Solvent selection : Use DMF or ethanol for solubility control.
- Temperature gradient : Dissolve the crude product at 80°C, then cool slowly to 4°C to promote crystal growth .
- Filtration : Isolate crystals via vacuum filtration to remove amorphous impurities.
Advanced Research Questions
Q. What crystallographic refinement challenges arise with this compound, and how can SHELXL address them?
- Disorder modeling : The vinylbenzyl group may exhibit rotational disorder. SHELXL’s PART instruction partitions anisotropic displacement parameters (ADPs) for disordered atoms .
- Hydrogen bonding : Use SHELXL’s DFIX and DANG constraints to refine H-bond distances (e.g., Na···O interactions at 2.33–2.57 Å) .
- Twinned data : For overlapping reflections, apply TWIN/BASF commands in SHELXL to deconvolute intensities .
Refinement metrics (example):
| Parameter | Value |
|---|---|
| 0.030 | |
| (all data) | 0.045 |
| 0.25 eÅ |
Q. How do substituent modifications on the triazole ring influence biological activity?
- Position 5 (methyl) : Enhances metabolic stability by reducing oxidative degradation .
- 4-Vinylbenzyl ester : Increases lipophilicity, improving membrane permeability (logP ~2.8 predicted).
- 4-Ethylphenyl group : Bulkier substituents at N1 reduce steric hindrance for enzyme binding (e.g., xanthine oxidase inhibition in analogs) .
Q. Structure-activity relationship (SAR) insights :
| Substituent | Activity Trend | Example (Analog) |
|---|---|---|
| Small alkyl (methyl) | High anticancer activity | 75% inhibition in NCI-H522 cells |
| Bulky groups | Reduced activity | GP = 68% in A498 cells |
Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs)?
Yes. The carboxylate group and triazole N atoms can coordinate metal ions (e.g., Na, Cu):
Q. What pharmacological mechanisms are suggested for related triazole-carboxylates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
